4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
描述
4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1363382-02-8) is a brominated heterocyclic compound with the molecular formula C₈H₇BrN₂. Its structure features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is primarily used in medicinal chemistry as a building block for kinase inhibitors and receptor ligands due to its ability to participate in cross-coupling reactions. Key physicochemical properties include a molecular weight of 211.06 g/mol and storage recommendations under inert atmosphere at 2–8°C .
属性
IUPAC Name |
4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSUMMCGIHFVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Route A: Amination Followed by Suzuki–Miyaura Cross-Coupling
- Step 1: Start with a SEM (trimethylsilylethoxymethyl)-protected pyrrolo[2,3-b]pyridine intermediate.
- Step 2: Attempt palladium-catalyzed amination at the 4-position using ligands such as RuPhos.
- Challenges: Oxidative addition of palladium tends to occur preferentially at the 2-position rather than the 4-position, leading to side reactions and low yields.
- Step 3: Iodination at the 2-position is attempted post-amination but suffers from low conversion and yield.
- Step 4: Suzuki–Miyaura cross-coupling at the 2-position with aryl boronic acids can be performed but overall route efficiency is limited due to difficult iodination and side reactions.
This route requires careful optimization of reaction conditions, including solvent choice (e.g., tert-butanol), catalyst system, and protecting group management to improve yields (up to 68% isolated yield in some amination steps) but remains less efficient overall.
Route B: Suzuki–Miyaura Cross-Coupling Followed by Amination
- Step 1: Start with a 4-chloro-2-iodo-pyrrolo[2,3-b]pyridine intermediate.
- Step 2: Perform chemoselective Suzuki–Miyaura cross-coupling at the 2-iodo position using palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃.
- Step 3: Optimize catalyst, temperature, and reaction time to maximize mono-arylation and minimize diarylation or reduction side products. For example, Pd(PPh₃)₄ at 80–90 °C yields up to 83–92% mono-arylated product.
- Step 4: Subsequent palladium-catalyzed amination at the 4-chloro position using RuPhos ligand systems with secondary amines.
- Advantages: This route provides better selectivity and higher overall yields for the desired functionalized pyrrolo[2,3-b]pyridine derivatives.
- Challenges: Unprotected hydroxyl groups and other substituents can reduce amination efficiency, requiring protecting groups such as SEM or TBMDS.
This route is preferred for complex derivatives due to its higher chemoselectivity and better yields.
Preparation of 4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Specifics
While the above routes focus on functionalization strategies for pyrrolo[2,3-b]pyridines, the preparation of the specific compound this compound involves:
- Starting materials: Pyrrolo[2,3-b]pyridine core with methyl substitution at the 3-position.
- Bromination: Selective bromination at the 4-position using brominating agents under controlled conditions.
- Solubility and formulation: Preparation of stock solutions in solvents such as DMSO, PEG300, Tween 80, corn oil, or aqueous buffers for biological assays, with detailed molarity and dilution tables available for precise formulation.
Table 1. Stock Solution Preparation for this compound
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.738 | 23.6899 | 47.3799 |
| 5 mM Solution Volume (mL) | 0.9476 | 4.738 | 9.476 |
| 10 mM Solution Volume (mL) | 0.4738 | 2.369 | 4.738 |
Note: Volumes correspond to the amount of solvent required to dissolve the specified mass to achieve the desired molarity.
Research Findings and Notes on Preparation
- Protecting groups: The use of SEM protection is critical in some synthetic steps to prevent side reactions, especially during amination and cross-coupling.
- Catalyst selection: Pd(PPh₃)₄ and Pd₂(dba)₃ are effective for Suzuki–Miyaura cross-coupling, while RuPhos ligands enhance amination efficiency.
- Reaction conditions: Dry solvents and controlled temperatures (60–100 °C) are essential to maximize yield and selectivity.
- Side products: Reduction at undesired positions and diarylation can occur; reaction monitoring by NMR and chromatography is necessary.
- Deprotection challenges: SEM deprotection can lead to side reactions such as formation of tricyclic azaindoles due to formaldehyde release, requiring careful reaction control.
Summary Table of Key Preparation Parameters
| Step | Reaction Type | Catalyst/Ligand | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amination at C-4 (Route A) | Pd-catalyzed amination | RuPhos Pd G2 / RuPhos | Reflux in tert-butanol, dry solvents | Up to 68% | Side reduction observed; low iodination efficiency |
| Iodination at C-2 (Route A) | Lithiation/iodination | LDA | Low conversion (8–12%) | Low | Alternative bases not tested |
| Suzuki–Miyaura cross-coupling (Route A & B) | Pd-catalyzed cross-coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | 80–90 °C, 1–22 h | 75–92% | Mono-arylation favored with Pd(PPh₃)₄ |
| Amination at C-4 (Route B) | Pd-catalyzed amination | RuPhos Pd G2 / RuPhos | 1 h reaction time | 74–76% | Less efficient with unprotected hydroxyl groups |
| SEM deprotection | Acidic conditions | - | Careful control needed | Variable | Side reactions due to formaldehyde |
化学反应分析
Types of Reactions
4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors.
作用机制
The mechanism of action of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites. This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
相似化合物的比较
Comparison with Structural Analogues
Positional Isomers and Substituent Effects
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-29-2)
- Molecular Formula : C₉H₉BrN₂
- Key Differences : The bromine atom is at the 5-position instead of 4, and an ethyl group replaces the methyl group at the 2-position.
- The 5-bromo substitution may alter electronic effects, influencing binding affinity in biological systems .
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1150617-52-9)
- Key Differences : Bromine and methyl groups are swapped (5-bromo, 4-methyl vs. 4-bromo, 3-methyl).
- Implications : Positional isomerism impacts electronic distribution. The 4-methyl group may enhance lipophilicity compared to the 3-methyl substitution, affecting solubility and membrane permeability .
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 281192-91-4)
- Key Differences : Bromine at the 3-position and a methyl group at the 1-position.
- The 3-bromo substitution directs cross-coupling to different positions .
Functional Group Modifications
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Key Differences : A tosyl (p-toluenesulfonyl) group replaces the hydrogen at the 1-position.
- Implications: The tosyl group acts as a protecting group or leaving agent, enabling selective functionalization. This derivative is more reactive in nucleophilic substitution reactions compared to the non-tosylated target compound .
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
- Key Differences : A nitro group replaces the methyl group at the 3-position.
- Implications: The nitro group is electron-withdrawing, reducing electron density at the pyrrole ring and directing electrophilic attacks to specific positions. This compound serves as an intermediate for synthesizing amino derivatives via reduction .
Kinase Inhibition
Dopamine Receptor Antagonism
- L-745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine) :
Solubility and Stability
- Target Compound: Limited aqueous solubility due to lipophilic methyl and bromine groups. Stability under inert storage aligns with brominated heterocycles .
- Thieno[2,3-b]pyridine Analogues: Replacing sulfur with nitrogen (e.g., pyrrolo derivatives) improves solubility, but methyl groups may counterbalance this by increasing hydrophobicity .
生物活性
4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C8H8BrN
- Molecular Weight : 198.06 g/mol
- CAS Number : 1363382-02-8
This compound has been studied primarily for its activity as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers, making FGFR inhibitors attractive targets for cancer therapy.
Inhibitory Activity Against FGFRs
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFR1, FGFR2, and FGFR3. For instance, a related compound demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, indicating strong inhibitory potential against these receptors .
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. In vitro studies using breast cancer cell lines (e.g., 4T1) revealed that this compound not only inhibited cell growth but also reduced migration and invasion capabilities .
Other Biological Activities
The compound's structure suggests it may possess additional biological activities:
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although specific data on this compound is limited.
- Anti-inflammatory Effects : Related pyrrolo compounds have shown anti-inflammatory properties, which could be explored further for 4-bromo derivatives.
Table 1: Biological Activity Summary of Pyrrolo[2,3-b]pyridine Derivatives
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 4-bromo derivatives. While specific data for this compound are scarce, related compounds have shown varying levels of metabolic stability and clearance rates in human liver microsomes.
常见问题
Q. What are the optimized synthetic routes for 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves halogenation and alkylation steps. For example:
- Methylation : Using NaH in THF with methyl iodide (MeI) at 0°C to room temperature achieves N-methylation, as demonstrated in the synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (75% yield) .
- Bromination : Direct bromination at the 4-position can be achieved using bromine sources under controlled conditions, though regioselectivity may require protecting groups or directing moieties.
- Purification : Silica gel chromatography with heptane/ethyl acetate (8:2) is effective for isolating intermediates .
Key Consideration : Lower yields (e.g., 36% for 21e in ) may arise from competing side reactions; optimizing stoichiometry (e.g., excess MeI for methylation) and temperature control can improve efficiency .
Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structure of this compound derivatives?
NMR is critical for verifying substitution patterns:
- H NMR : Distinct peaks for the NH proton (δ ~12.4 ppm, broad singlet) and aromatic protons (δ 7.4–8.4 ppm) confirm the pyrrolopyridine core. Methyl groups appear as singlets near δ 2.5–3.0 ppm .
- C NMR : Carbons adjacent to bromine (C-4) show deshielding (~110–120 ppm), while methyl carbons resonate at ~20–25 ppm .
Methodological Tip : Deuterated DMSO is preferred for observing exchangeable NH protons, while coupling patterns (e.g., doublets for vicinal protons) help assign positions .
Advanced Research Questions
Q. What structure-activity relationships (SAR) guide the design of 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?
SAR studies highlight:
- Hinge-Binding Motif : The 1H-pyrrolo[2,3-b]pyridine core interacts with kinase hinge regions (e.g., FGFR1, JAK3) via hydrogen bonds. Substitutions at C-3 and C-5 modulate potency .
- Electron-Withdrawing Groups : Bromine at C-4 enhances electrophilicity, improving binding to catalytic lysines (e.g., in BTK inhibitors with IC <10 nM) .
- Hydrophobic Extensions : Aryl ethynyl groups (e.g., phenylethynyl at C-3) occupy hydrophobic pockets, as seen in FGFR1 inhibitors (IC = 7 nM) .
Case Study : Compound 4h () showed FGFR1–3 inhibition (IC 7–25 nM) by introducing a trifluoromethyl group at C-5 for hydrogen bonding with Gly485 .
Q. How can computational methods like molecular docking and DFT elucidate the bioactivity of this compound derivatives?
- Docking Studies : Used to predict binding modes. For example, chromeno[2,3-b]pyridines showed affinity for SIRT2 via π-π stacking and hydrogen bonding with catalytic residues .
- DFT Analysis : Reveals electronic properties. The HOMO-LUMO gap (3.59 eV) in 4-chloro-1H-pyrrolo[2,3-b]pyridine indicates high kinetic stability, correlating with low metabolic degradation .
Practical Insight : Pairing docking with experimental validation (e.g., enzyme assays) refines virtual screening hits into lead compounds .
Q. What challenges arise in resolving crystallographic data for brominated pyrrolo[2,3-b]pyridines, and how are they addressed?
- Heavy-Atom Effects : Bromine’s high electron density complicates X-ray data collection. High-resolution detectors (e.g., CCD) and low-temperature (100 K) measurements improve data quality .
- Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯Br interactions influence crystal packing. Multipole refinement (Hansen-Coppens formalism) resolves anisotropic displacement parameters for H atoms .
Example : The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine () confirmed planar geometry, with Br contributing to halogen bonding in the lattice .
Q. How do contradictory data on antiproliferative activity of pyrrolo[2,3-b]pyridines inform mechanistic studies?
Discrepancies in IC values across cell lines (e.g., MCF-7 vs. MDA-MB-231 in ) may reflect:
- Target Selectivity : Compounds like nortopsentin analogues () inhibit CDK1 but not CDK2, explaining cell-type-specific cytotoxicity.
- Metabolic Stability : Bromine’s electronegativity may reduce off-target effects but alter pharmacokinetics.
Resolution : Profiling compounds against isogenic cell lines and measuring metabolic stability (e.g., microsomal assays) clarifies mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
